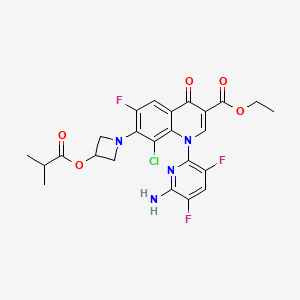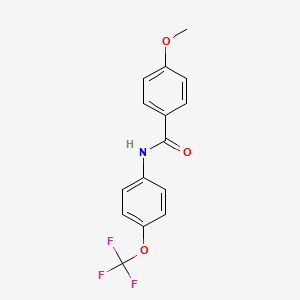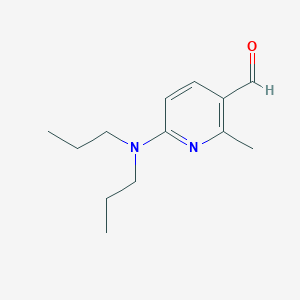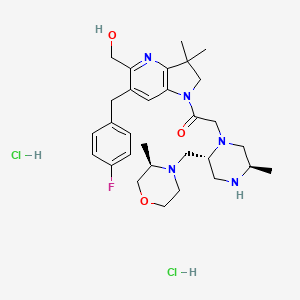
Tolinapant dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolinapant dihydrochloride is a potent, non-peptidomimetic antagonist of the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These inhibitors of apoptosis proteins are intracellular proteins that play crucial roles in regulating cell death, inflammation, and immunity. This compound has been identified as a promising therapeutic agent in the treatment of various cancers, including colorectal cancer and T-cell lymphomas .
准备方法
The synthesis of tolinapant dihydrochloride involves fragment-based drug design. The synthetic route typically includes the following steps:
Fragment Identification: Small molecular fragments with potential inhibitory activity against cIAP1/2 and XIAP are identified.
Fragment Linking: These fragments are chemically linked to form a larger, more potent molecule.
Optimization: The resulting molecule is optimized for potency, selectivity, and pharmacokinetic properties through iterative chemical modifications.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and not publicly disclosed.
化学反应分析
Tolinapant dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tolinapant dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound is being investigated for its potential to enhance the efficacy of chemotherapy and radiotherapy in various cancers, including colorectal cancer and T-cell lymphomas
Apoptosis Research: This compound is used to study the mechanisms of apoptosis and the role of inhibitors of apoptosis proteins in regulating cell death.
作用机制
Tolinapant dihydrochloride exerts its effects by antagonizing the cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). These proteins are key regulators of anti-apoptotic and pro-survival signaling pathways. By inhibiting cIAP1/2 and XIAP, this compound promotes apoptosis in cancer cells. Additionally, this compound has been shown to activate both the adaptive and innate arms of the immune system, leading to enhanced anti-tumor immune responses .
相似化合物的比较
Tolinapant dihydrochloride is unique in its balanced nanomolar potency against cIAP1/2 and XIAP. Similar compounds include:
Entinostat: A class I histone deacetylase inhibitor that augments the effects of this compound in colorectal cancer models.
This compound’s unique molecular profile and dual activity against cIAP1/2 and XIAP make it a promising candidate for cancer therapy and immunotherapy .
属性
CAS 编号 |
1799328-50-9 |
|---|---|
分子式 |
C30H44Cl2FN5O3 |
分子量 |
612.6 g/mol |
IUPAC 名称 |
1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1 |
InChI 键 |
BZXQBXXYGJSOTM-FBLZNNLISA-N |
手性 SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
规范 SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
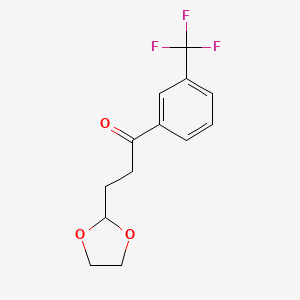

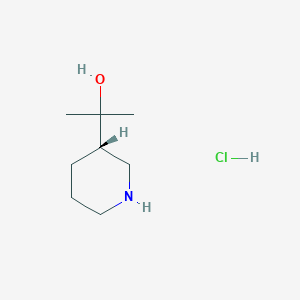
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
